Ethyl 3-chlorobenzoate

Description

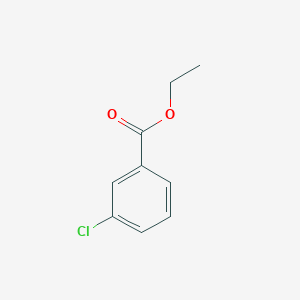

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRSNCBCHABAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150181 | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-76-3 | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 3 Chlorobenzoate

Esterification of 3-Chlorobenzoic Acid

The most direct and common method for synthesizing Ethyl 3-chlorobenzoate (B1228886) is the esterification of 3-Chlorobenzoic acid with ethanol (B145695). This process involves the reaction of a carboxylic acid with an alcohol to form an ester and water.

Acid-Catalyzed Esterification

The esterification of 3-Chlorobenzoic acid is typically accelerated by a strong acid catalyst, a process known as Fischer esterification. nagwa.com In this reaction, the carboxylic acid is heated with an excess of ethanol in the presence of a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid. nagwa.comscielo.br The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of the ethanol molecule. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, Ethyl 3-chlorobenzoate, and regenerates the acid catalyst. nagwa.com

Optimized Reaction Conditions and Yields

The efficiency of the acid-catalyzed esterification of 3-Chlorobenzoic acid is dependent on specific reaction parameters. Research has explored various conditions to maximize the yield of this compound.

One common laboratory procedure involves refluxing a solution of 3-Chlorobenzoic acid in dry ethanol with a small amount of concentrated sulfuric acid for several hours. scielo.br In a specific example, the reaction mixture is refluxed for 8 hours. After cooling, the excess ethanol is distilled off, and the product is isolated by extraction. scielo.br Another preparation involved adding 3.0g of 3-Chlorobenzoic acid to 12.0mL of ethanol, which ultimately led to the synthesis of this compound as an intermediate. who.int

Solid acid catalysts have also been employed to facilitate this reaction under solvent-free conditions. For instance, Montmorillonite K10 clay activated with orthophosphoric acid has been shown to be an effective catalyst. Optimal conditions were identified as using an equimolar amount of the carboxylic acid and alcohol with 10 wt% of the catalyst, heated at reflux for 5 hours, which resulted in high yields. ijstr.org

| Catalyst | Reactants | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Concentrated H₂SO₄ | Substituted Benzoic Acid, Dry Ethanol | 8 h | Reflux | 45-82% (for various benzoates) | scielo.br |

| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Benzoic Acid, Methanol | 5 h | Reflux, Solvent-free, 10 wt% catalyst | High | ijstr.org |

Alternative Synthetic Routes

Beyond direct esterification, this compound can be synthesized through alternative pathways, often involving more reactive derivatives of the parent acid or different reaction mechanisms.

Reactions of Chlorobenzoic Acid Derivatives

A primary alternative involves the use of 3-chlorobenzoyl chloride, a more reactive derivative of 3-chlorobenzoic acid. This acid chloride can be prepared by reacting 3-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). environmentclearance.nic.in The resulting 3-chlorobenzoyl chloride readily reacts with ethanol to produce this compound and hydrochloric acid. This method is often faster and can proceed under milder conditions than acid-catalyzed esterification. For example, 3-chlorobenzoyl chloride has been used in reactions with complex alcohols, such as methyl α-L-rhamnopyranoside, in 1,4-dioxane (B91453) at room temperature to achieve esterification regioselectively and in high yield. banglajol.info

Friedel-Crafts Acylation Approaches for Related Compounds

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. google.comorganic-chemistry.org While this reaction typically produces ketones, not esters directly, it is a significant pathway for synthesizing derivatives of chlorobenzoic acids. The process involves an acylating agent, such as an acyl chloride (like 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride), and a Lewis acid catalyst, commonly aluminum trichloride (B1173362) (AlCl₃). google.comresearchgate.netgoogle.com The reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from the acyl chloride and Lewis acid, attacks an aromatic ring. organic-chemistry.org This method is advantageous because the resulting ketone product is deactivated towards further substitution, preventing multiple acylations. google.comorganic-chemistry.org For instance, (2-chlorophenyl)(phenyl)methanones have been prepared through the Friedel-Crafts acylation of 2-chlorobenzoic acids using microwave heating. researchgate.net

| Acylating Agent | Aromatic Substrate | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Chlorocarboxylic Acids | Various Arenes | Cyanuric chloride, Pyridine, AlCl₃ or FeCl₃ | Microwave heating | Aryl Ketones | researchgate.net |

| Chlorobenzoylchloride | Chlorobenzene | AlCl₃ | Not specified | Diarylketones | google.com |

| Aromatic Carboxylic Acids | Arenes with electron-donating groups | Erbium trifluoromethanesulfonate | Microwave irradiation | Aryl Ketones | researchgate.net |

Ligand Exchange Procedures in Benziodazolone Synthesis

More advanced synthetic strategies involve hypervalent iodine reagents. Benziodazolones, for example, can act as effective reagents for direct esterification. mdpi.com The mechanism involves an initial ligand exchange between the benziodazolone and a phosphine, such as triphenylphosphine (B44618) (Ph₃P), to create a reactive intermediate. mdpi.com This intermediate then facilitates the esterification of an alcohol.

Notably, a related compound, benziodoxolone, can be synthesized from acetoxybenziodoxolone and 3-chlorobenzoic acid through a ligand exchange procedure. However, in a comparative study, this benziodoxolone reagent was found to be less efficient for esterification reactions compared to benziodazolone, yielding the desired ester in only 21% yield. mdpi.com This highlights the role of 3-chlorobenzoic acid as a precursor in the synthesis of these specialized reagents, which are subsequently used in esterification processes. mdpi.com

Formation of this compound within Multi-step Syntheses

This compound often serves as a crucial building block in the synthesis of pharmaceuticals and other complex organic structures. Its preparation is typically a key step in a longer reaction sequence.

Conversion of 3-Chlorobenzoic Acid to this compound as a Precursor

The most common and direct method for synthesizing this compound is through the Fischer esterification of 3-chlorobenzoic acid. scielo.br This acid-catalyzed reaction involves heating a solution of 3-chlorobenzoic acid in ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. scielo.brnagwa.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess ethanol is often used. masterorganicchemistry.comlibretexts.org The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com

This esterification is a fundamental transformation in organic synthesis, valued for its cost-effectiveness, especially on a larger scale. masterorganicchemistry.com Following the reaction, a work-up procedure involving a wash with a weak base like sodium bicarbonate is often employed to remove any unreacted carboxylic acid and neutralize the acid catalyst. libretexts.org

In one documented multi-step synthesis, 3-chlorobenzoic acid was converted to this compound as the initial step in the creation of novel 1,2,4-triazole (B32235) derivatives. researchgate.net This initial esterification set the stage for subsequent reactions, including hydrazinolysis and cyclization, to build the desired heterocyclic framework. researchgate.net

| Starting Material | Reagents | Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| 3-Chlorobenzoic Acid | Ethanol, Sulfuric Acid (catalyst) | This compound | Fischer Esterification | scielo.brnagwa.com |

Preparation of Heterocyclic Derivatives

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly those containing nitrogen, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.netwho.int These heterocyclic systems are of significant interest due to their diverse pharmacological activities. nih.govresearchgate.net

A common synthetic route involves the initial conversion of this compound to 3-chlorobenzohydrazide. researchgate.netwho.int This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). researchgate.netwho.int The resulting hydrazide is a key intermediate that can undergo cyclization reactions with various reagents to form the desired heterocyclic rings.

For instance, in the synthesis of certain 1,3,4-oxadiazole (B1194373) derivatives, 3-chlorobenzohydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. who.int This intermediate can be further functionalized.

Similarly, for the preparation of 1,2,4-triazole derivatives, the 3-chlorobenzohydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. researchgate.net Another approach involves the reaction of ethyl benzoate (B1203000) benzoylhydrazone derivatives with hydrazine to yield 3-aryl-5-phenyl-4-amino-4H-1,2,4-triazoles. nih.govscispace.com

| Starting Material | Intermediate | Final Heterocycle Class | Key Reaction Steps | Reference |

|---|---|---|---|---|

| This compound | 3-Chlorobenzohydrazide | 1,3,4-Oxadiazoles | Hydrazinolysis, Cyclization with Carbon Disulfide | who.int |

| This compound | 3-Chlorobenzohydrazide | 1,2,4-Triazoles | Hydrazinolysis, Reaction with Isothiocyanate, Cyclization | researchgate.net |

| Ethyl benzoate benzoylhydrazone derivatives | Not Applicable | 1,2,4-Triazoles | Reaction with Hydrazine | nih.govscispace.com |

Reactivity and Transformations of this compound in Synthesis

The chemical behavior of this compound is characterized by the reactivity of its ester functional group and the chloro-substituted aromatic ring. This dual reactivity allows for a wide range of transformations, making it a valuable tool for synthetic chemists.

Reactions with Nucleophiles and Electrophiles

The ester group in this compound is susceptible to nucleophilic acyl substitution. For example, it can be hydrolyzed back to 3-chlorobenzoic acid under acidic or basic conditions. smolecule.com More synthetically useful is its reaction with amines to form amides. smolecule.comnsf.gov

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The chlorine atom and the ethyl carboxylate group are both deactivating, meta-directing groups, meaning that incoming electrophiles will preferentially add to the positions meta to these substituents. However, the directing effects can be influenced by reaction conditions and the nature of the electrophile. smolecule.com

Nucleophilic aromatic substitution (SNAr) of the chlorine atom is also possible, particularly with strong nucleophiles, although this is generally less facile than with rings bearing strong electron-withdrawing groups in the ortho and para positions. evitachem.com In some cases, the chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted benzoates. smolecule.com

Magnesiation and Subsequent Reactions

Directed ortho-metalation is a powerful tool in organic synthesis, and while the chloro and ester groups are primarily meta-directing in electrophilic aromatic substitution, they can direct metalation to the ortho position. Upon treatment with hindered lithium dialkylamides like LDA or LTMP at low temperatures, 3-chlorobenzoic acid can be converted to lithium 3-chloro-2-lithiobenzoates. researchgate.net These dianions can then be trapped with various electrophiles to introduce substituents at the 2-position. researchgate.net While this specific example uses the carboxylic acid, similar principles can apply to the ester derivative under appropriate conditions.

Participation in Orthocarboxylate Preparations

While direct participation of this compound in the preparation of orthocarboxylates is not extensively detailed in the provided context, the reactivity of the ester group is fundamental to such transformations. Orthocarboxylates, also known as orthoesters, are compounds with the general formula RC(OR')3. Their synthesis often involves the reaction of nitriles with alcohols under acidic conditions (the Pinner reaction) or the reaction of trihalomethyl compounds with alkoxides. The ester functionality of this compound could potentially be a starting point for conversion into a precursor suitable for orthocarboxylate synthesis, for example, by reduction to the corresponding aldehyde or alcohol, which could then undergo further reactions.

Applications and Derivatization in Advanced Chemical Research

Role as a Building Block in Complex Organic Molecule Synthesis

Ethyl 3-chlorobenzoate (B1228886) is a key intermediate in multi-step organic syntheses, valued for its capacity to introduce a substituted phenyl ring into larger molecular structures. The chlorine atom at the meta-position and the ethyl ester group provide two distinct reaction sites, allowing for sequential and controlled modifications.

A significant application of this compound is in the preparation of organometallic reagents. For instance, it is used to synthesize arylzinc pivalate (B1233124) reagents. uni-muenchen.de This is achieved through a magnesium insertion reaction, followed by transmetalation with zinc pivalate. The resulting organozinc compound is a stable and reactive intermediate that can participate in various cross-coupling reactions, such as the Suzuki or Negishi coupling, to form new carbon-carbon bonds—a fundamental step in building complex molecular skeletons. uni-muenchen.de

Furthermore, Ethyl 3-chlorobenzoate can be used to construct specialized molecules like 2-(Fluorosulfonyl)this compound. This transformation is accomplished through a copper-promoted conjugate addition of the corresponding carboxylic acid (derived from the ester) to ethenesulfonyl fluoride (B91410) (ESF). acs.org The resulting compound incorporates the sulfonyl fluoride group, a valuable functional group in chemical biology and drug discovery known as a "warhead" for covalent inhibitors.

Synthesis of Pharmacologically Active Compounds

The structural scaffold of this compound is a common feature in the development of new therapeutic agents. Its derivatives have been extensively studied for a range of biological activities, making it a compound of significant interest in medicinal chemistry.

Derivatives with Potential Biological Activities

The ester and chloro- functionalities of this compound allow for its incorporation into larger, hybrid molecules with potential therapeutic value. A prime example is its use in synthesizing a series of 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives. In this process, the this compound is converted to 3-chlorobenzoic acid, which is then coupled with 2-(7-chloroquinolin-4-ylamino)ethanol using peptide coupling agents like EDCI and DMAP. nih.gov The resulting molecule, 2-(7-Chloroquinolin-4-ylamino)ethyl-3-chlorobenzoate, merges the structural features of the antimalarial drug chloroquine (B1663885) with a substituted benzoate moiety, leading to new compounds with potential dual-action or enhanced biological profiles. nih.gov

Application in Medicinal Chemistry Research

In medicinal chemistry, this compound serves as a foundational scaffold for creating libraries of compounds to be screened for various biological activities. By modifying the ester group or using the chloro-substituent as a handle for cross-coupling reactions, researchers can systematically alter the molecule's properties (such as lipophilicity, electronic character, and steric profile) to optimize its interaction with biological targets. nih.govul.ie This systematic modification is crucial in structure-activity relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological effect, ultimately guiding the design of more potent and selective drugs. nih.gov

Cholinesterase Inhibition Studies of Derivatives

Derivatives of this compound have been investigated as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

In one study, 3-chlorobenzoic acid was used as the starting material, which was first converted to this compound. researchgate.net This intermediate was then transformed through a multi-step synthesis into a series of N-aryl acetamide (B32628) derivatives bearing a 5-(3-chlorophenyl)-4H-1,2,4-triazole core. researchgate.net These final compounds were evaluated for their ability to inhibit AChE and BChE, with several showing moderate to good inhibitory potential. researchgate.net This research highlights a direct pathway from this compound to the synthesis of novel cholinesterase inhibitors.

| Compound Series | Starting Material | Target Enzyme | Activity Level |

|---|---|---|---|

| N-aryl acetamide 1,2,4-triazoles | This compound | AChE & BChE | Moderate to Good |

Antimalarial and Antileishmanial Activity of Quinoline (B57606) Derivatives

A significant area of research involving this compound is the development of novel antiprotozoal agents. Specifically, it has been used to create hybrid molecules that combine a quinoline core, characteristic of many antimalarial drugs, with a chlorobenzoate group. nih.gov

The synthesis of 2-(7-Chloroquinolin-4-ylamino)ethyl-3-chlorobenzoate creates a molecule that is investigated for its ability to combat parasites like Plasmodium berghei (a model for malaria) and Leishmania mexicana. nih.gov The rationale behind this molecular hybridization is to develop compounds that can overcome drug resistance mechanisms. The quinoline part of the molecule is known to interfere with heme polymerization in the malaria parasite, a critical detoxification process. nih.gov Studies on these derivatives showed significant inhibition of heme crystallization, a key indicator of antimalarial activity. nih.gov

| Derivative | Target Organism | Mechanism of Action | Key Finding |

|---|---|---|---|

| 2-(7-Chloroquinolin-4-ylamino)ethyl-3-chlorobenzoate | Plasmodium berghei | Inhibition of β-hematin (heme) formation | Significant reduction in heme crystallization |

| 2-(7-Chloroquinolin-4-ylamino)ethyl-3-chlorobenzoate | Leishmania mexicana | Induction of mitochondrial membrane potential collapse | Demonstrated antileishmanial activity |

Antiproliferative Activity Studies

The potential of this compound derivatives as anticancer agents has also been explored. The term "antiproliferative activity" refers to the ability of a compound to inhibit the growth of cancer cells.

Studies on quinoline-benzoate hybrids, including 2-(7-Chloroquinolin-4-ylamino)ethyl-3-chlorobenzoate and its thio-analogue 2-[(7-Chloroquinolin-4-yl)sulfanyl]this compound, have included evaluations of their cytotoxicity against various human cancer cell lines. nih.govul.ie While some of these compounds showed promising antimalarial and antileishmanial effects, their antiproliferative activity against the tested human cancer cell lines was found to be poor, which can be an advantage, indicating selectivity for the parasite over human cells. nih.gov This highlights the importance of screening for broad cytotoxicity to assess the therapeutic potential and safety profile of new chemical entities.

Molecular Docking Studies and In Silico ADMET

While specific molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound itself are not extensively detailed in the literature, these computational tools are crucial for evaluating the derivatives synthesized from it.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, molecular docking is used to screen for potential drug candidates by predicting the binding affinity and mode of a ligand (the potential drug) with a specific protein target. For instance, derivatives of this compound, such as novel oxadiazole or triazole compounds, would be subjected to docking studies against biological targets like enzymes or receptors to assess their potential therapeutic activity. mdpi.comresearchgate.net The binding free energy scores obtained from these simulations help prioritize compounds for further synthesis and biological testing. mdpi.com

In Silico ADMET Analysis: Before significant resources are invested in synthesizing and testing new compounds, in silico ADMET prediction is employed to evaluate their drug-like properties. researchgate.net This involves using computational models to predict the physicochemical and pharmacokinetic properties of a molecule. For derivatives of this compound, these studies would assess parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.net This early-stage analysis helps to identify candidates with favorable ADMET profiles and reduce the likelihood of late-stage failures in the drug development pipeline. researchgate.net

| Computational Method | Purpose in Drug Discovery | Application to this compound Derivatives |

| Molecular Docking | Predicts binding affinity and interaction of a ligand with a protein target. | To screen potential therapeutic activity against targets like enzymes or receptors. mdpi.com |

| In Silico ADMET | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To evaluate drug-likeness and identify candidates with favorable pharmacokinetic profiles. researchgate.netresearchgate.net |

Development of Agrochemicals (Pesticides, Herbicides)

Chlorinated aromatic compounds are integral to the synthesis of many agrochemicals. This compound, as a derivative of 3-chlorobenzoic acid, is a relevant precursor in this field. The presence of the chlorine atom on the benzene (B151609) ring is a key feature in many active herbicidal molecules.

Esters of chlorinated benzoic acids are known to possess herbicidal properties. For example, the sulfonylurea family of herbicides, which includes compounds like Chlorimuron-ethyl, are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of essential amino acids. smagrichem.com This inhibition leads to the cessation of plant growth and eventual death. smagrichem.com While Chlorimuron-ethyl is not a direct derivative of this compound, its structure highlights the importance of the chlorinated phenyl group in designing effective herbicides. The synthesis of various herbicidal compounds often involves the esterification of chlorinated benzoic acids, a structural class to which this compound belongs. google.com Research in this area focuses on creating derivatives that offer high efficacy at low application rates and selectivity for target weeds. smagrichem.com

Formation of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The ester functional group can be readily converted into a hydrazide, which is a key intermediate for building rings like oxadiazoles (B1248032) and triazoles.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the conversion of an aromatic ester, such as this compound, into the corresponding benzohydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting 3-chlorobenzohydrazide can then undergo cyclization with various reagents. A common method involves reaction with carbon disulfide in the presence of a base to form a 5-substituted-1,3,4-oxadiazole-2-thiol. mdpi.comhilarispublisher.com Alternatively, the hydrazide can be reacted with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov These oxadiazole scaffolds are of significant interest due to their wide range of biological activities. ekb.egnih.gov

General Synthesis Pathway to 1,3,4-Oxadiazoles:

Hydrazinolysis: this compound reacts with hydrazine hydrate (N₂H₄·H₂O) to form 3-chlorobenzohydrazide. nih.gov

Cyclization: The hydrazide is reacted with a one-carbon synthon (e.g., carbon disulfide, carboxylic acids) to form the 1,3,4-oxadiazole ring. nih.govmdpi.com

Similar to oxadiazoles, the synthesis of 1,2,4-triazole (B32235) derivatives can also utilize 3-chlorobenzohydrazide derived from this compound. The triazole ring is a five-membered heterocycle containing three nitrogen atoms. mdpi.com One synthetic route involves the reaction of the hydrazide with a suitable reagent to form an intermediate that can then be cyclized. For instance, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which upon cyclization yield triazole-thiones. These compounds are sought after for their diverse biological properties. wisdomlib.orgnih.gov

This compound is involved in the chemistry of hypervalent iodine heterocycles, specifically benziodazolones. Research has shown a convenient, one-step procedure for preparing 3-chlorobenzoyloxy-substituted benziodazolone derivatives. mdpi.com These novel benziodazolones, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, can smoothly react with alcohols, such as ethanol (B145695), to produce the corresponding esters of 3-chlorobenzoic acid, including this compound. mdpi.com This demonstrates a synthetic relationship where this compound can be a product of a reaction involving these specialized iodine reagents. mdpi.com

Pyranocoumarins are a class of heterocyclic compounds known for their biological activities. nih.gov Their synthesis often involves multi-component reactions. While a direct, one-step reaction using this compound for pyranocoumarin (B1669404) synthesis is not commonly cited, its derivatives could be used. For example, 3-chlorobenzaldehyde, which can be derived from the 3-chlorobenzoic acid family, could potentially be used in a three-component reaction with 4-hydroxycoumarin (B602359) and a malononitrile (B47326) to synthesize pyranocoumarin derivatives. nih.govresearchgate.net The nature and position of substituents on the benzaldehyde (B42025) ring can significantly influence the biological activity of the final pyranocoumarin product. nih.gov

Quinolone Derivatives

Quinolone derivatives are a major class of heterocyclic compounds, with many exhibiting a wide range of biological activities. The synthesis of quinolone derivatives often involves the cyclization of a substituted aniline (B41778) with a β-ketoester or a similar precursor. While direct utilization of this compound in these syntheses is not commonly reported, its hydrolysis product, 3-chlorobenzoic acid, and its more reactive derivative, 3-chlorobenzoyl chloride, are valuable intermediates.

3-Chlorobenzoyl chloride can be used to prepare specialized precursors for quinolone synthesis. chemicalbook.com For instance, it can be reacted with a suitable active methylene (B1212753) compound to generate a β-ketoester bearing a 3-chlorobenzoyl moiety. This functionalized precursor can then undergo condensation and cyclization with an appropriate aniline to yield a quinolone with a 3-chlorophenyl substituent. The general synthetic strategies for quinolones, such as the Gould-Jacobs reaction, can be adapted to incorporate such precursors. mdpi.com The presence of the chloro-substituted phenyl group can significantly influence the electronic and steric properties of the resulting quinolone, potentially modulating its biological activity. Research into novel quinolone derivatives continues to explore the incorporation of various substituted aryl groups to enhance their therapeutic potential. nih.govnih.gov

Table 1: Key Synthetic Approaches for Quinolone Derivatives

| Method | Description | Key Reactants |

| Gould-Jacobs Reaction | A widely used method for synthesizing 4-hydroxyquinolines, which can be further modified. | Aniline derivatives, ethoxymethylenemalonate esters |

| Conrad-Limpach-Knorr Synthesis | Involves the reaction of anilines with β-ketoesters. | Aniline derivatives, β-ketoesters |

| Doebner-von Miller Reaction | A method for synthesizing quinolines from α,β-unsaturated carbonyl compounds and anilines. | α,β-unsaturated aldehydes or ketones, aniline derivatives |

Benzimidazole (B57391) Derivatives

Benzimidazoles are another critical class of heterocyclic compounds with diverse pharmacological properties. The most common synthetic route to benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. nih.govvinhuni.edu.vn

In this context, this compound can be hydrolyzed to 3-chlorobenzoic acid, which can then be directly condensed with an o-phenylenediamine to yield 2-(3-chlorophenyl)benzimidazole. Alternatively, converting 3-chlorobenzoic acid to the more reactive 3-chlorobenzoyl chloride allows the reaction to proceed under milder conditions. innospk.com The reaction involves the initial formation of an amide linkage, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The resulting 2-(3-chlorophenyl)benzimidazole scaffold can be further modified at the nitrogen atoms of the imidazole (B134444) ring to generate a library of derivatives for biological screening. nih.govorganic-chemistry.org The introduction of the 3-chlorophenyl group is a common strategy in medicinal chemistry to explore structure-activity relationships. rsc.org

Table 2: Common Methods for Benzimidazole Synthesis

| Method | Description | Key Reactants |

| Phillips Condensation | Condensation of an o-phenylenediamine with a carboxylic acid or its derivative. | o-phenylenediamines, carboxylic acids/esters/acid chlorides |

| Reaction with Aldehydes | Condensation of an o-phenylenediamine with an aldehyde followed by oxidation. | o-phenylenediamines, aldehydes |

| Weidenhagen Synthesis | Reaction of an o-phenylenediamine with a β-dicarbonyl compound. | o-phenylenediamines, β-dicarbonyl compounds |

Thiazole (B1198619) Derivatives

Thiazole derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen, which are present in numerous biologically active molecules. The Hantzsch thiazole synthesis is the most classical and widely used method for their preparation. nih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.

To incorporate a 3-chlorophenyl moiety into a thiazole ring using this compound as a starting material, one would first convert it to 3-chlorobenzothioamide. This can be achieved by converting 3-chlorobenzoic acid (from the hydrolysis of the ester) to its corresponding amide, followed by thionation using a reagent like Lawesson's reagent. The resulting 3-chlorobenzothioamide can then be reacted with an appropriate α-haloketone in a Hantzsch synthesis to produce a 2-(3-chlorophenyl)-substituted thiazole. pharmaguideline.comnih.gov The substituents on the α-haloketone determine the substitution pattern at the 4- and 5-positions of the thiazole ring, allowing for the generation of a diverse range of derivatives. orientjchem.org

Table 3: Principal Synthetic Routes to Thiazole Derivatives

| Method | Description | Key Reactants |

| Hantzsch Synthesis | Cyclocondensation of an α-haloketone with a thioamide. | α-haloketones, thioamides |

| Cook-Heilbron Synthesis | Reaction of an α-aminonitrile with carbon disulfide or a related reagent. | α-aminonitriles, carbon disulfide |

| Gabriel Synthesis | Reaction of an α-acylaminoketone with phosphorus pentasulfide. | α-acylaminoketones, phosphorus pentasulfide |

Reaction Mechanisms and Kinetics in Transformations Involving Ethyl 3 Chlorobenzoate

Investigation of Radical Nucleophilic Substitution Reactions

Radical nucleophilic substitution (SRN1) reactions offer a pathway for the substitution of the chlorine atom in ethyl 3-chlorobenzoate (B1228886). These reactions proceed through a chain mechanism involving radical and radical anion intermediates.

Reactivity of Chlorine as a Leaving Group

In the context of SRN1 reactions, the chlorine atom on the benzene (B151609) ring of chlorobenzoate esters acts as a leaving group. The reactivity of this leaving group is influenced by the position of the substituent on the aromatic ring. Competition experiments involving methyl chlorobenzoate isomers reacting with Me3Sn⁻ ions have shown that the relative reactivity of the chlorine leaving group is significantly lower for the meta-substituted isomer compared to the ortho and para isomers. The observed order of reactivity is para ≥ ortho >> meta. researchgate.net This indicates that the electronic effects of the ester group have a pronounced influence on the stability of the intermediate radical anion and the transition state for chloride departure, making the chlorine in the meta position a less favorable leaving group in this type of reaction. researchgate.net

The ability of a species to function as a leaving group is generally correlated with its ability to stabilize the additional electron density that develops during bond cleavage. wikipedia.org In nucleophilic aromatic substitution (SNAr) reactions, a different reactivity order is often observed, with fluorine being a better leaving group than other halogens (F > Cl ≈ Br > I). nih.gov However, in radical nucleophilic substitution, the stability of the resulting aryl radical and the energetics of the radical anion fragmentation are crucial.

Energetic Properties of Radical Anion Transition States

Theoretical studies have been employed to explain the observed reactivity differences in the SRN1 reactions of methyl chlorobenzoate isomers. researchgate.net The reactivity is rationalized based on the energetic properties of the transition states of the radical anions formed during the reaction. researchgate.net The formation of a radical anion is a key step, and its subsequent fragmentation to release the chloride ion is often rate-determining. The stability of the radical anion and the energy barrier for its dissociation are critical factors. For the meta-substituted isomer, the transition state for the dissociation of the radical anion is energetically less favorable compared to the ortho and para isomers, leading to a much slower reaction rate. researchgate.net

The fragmentation of radical anions is influenced by the distribution of the unpaired electron and the negative charge. The presence of π-acceptor groups can stabilize the radical anion. researchgate.net The intramolecular electron transfer from the π system to the σ* orbital of the C-Cl bond is a key process leading to bond cleavage. The efficiency of this electron transfer is dependent on the electronic structure of the radical anion, which in turn is affected by the substituent position.

Pyrolysis Studies of ortho-Substituted Ethyl Benzoates

While the primary focus of available detailed pyrolysis studies has been on ortho-substituted ethyl benzoates, the findings from these investigations provide valuable insights into the factors governing the thermal decomposition of substituted ethyl benzoates in general, including the meta-chloro isomer. These studies aim to isolate and quantify the polar effects of substituents by examining the reaction in the gas phase, which eliminates solvent interactions. cdnsciencepub.comcdnsciencepub.com

Thermal Decomposition Rates in the Gas Phase

The pyrolysis of ethyl benzoates in the gas phase leads to the formation of ethylene (B1197577) and the corresponding benzoic acid through a unimolecular, intramolecular elimination reaction. cdnsciencepub.comcdnsciencepub.com The rates of this thermal decomposition can be determined by measuring the amount of ethylene produced using gas chromatography. cdnsciencepub.comcdnsciencepub.com Studies on a series of ortho-substituted ethyl benzoates have determined their relative rates of decomposition under identical conditions. cdnsciencepub.com

The experimental setup for these studies typically involves a reactor maintained at a constant temperature, through which the ester is passed. cdnsciencepub.com The extent of pyrolysis is kept in a specific range (e.g., 50-60%) to allow for the determination of relative rates. cdnsciencepub.com Although specific rate data for ethyl 3-chlorobenzoate is not provided in these particular studies, the methodology establishes a framework for understanding its thermal stability relative to other substituted analogs.

Polar Effects of Substituents on Reaction Rates

The reaction is believed to proceed through a six-membered cyclic transition state, and the polar nature of the substituent influences the stability of this transition state. The Hammett equation, which correlates reaction rates with substituent constants, has been shown to be applicable to the pyrolysis of ethyl benzoates, indicating that resonance interactions between the substituent and the reaction site are negligible. cdnsciencepub.com Therefore, the electron-withdrawing or electron-donating nature of the substituent at the meta position, such as the chlorine atom in this compound, would be expected to exert a predictable polar effect on its rate of thermal decomposition.

Catalytic Reactions

This compound can participate in various catalytic reactions, both in synthetic organic chemistry and in biological systems.

In synthetic applications, related compounds like ethyl chloroacetate are synthesized catalytically. For instance, the esterification of chloroacetic acid with ethanol (B145695) can be performed using a cation exchange resin as a catalyst in a process called reactive distillation. researchgate.net While this is a synthesis of a different molecule, it highlights the use of solid acid catalysts in esterification reactions, a principle that could be applied to the synthesis of this compound from 3-chlorobenzoic acid and ethanol. Fischer esterification, the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method for producing esters. nagwa.com

In the realm of electrochemistry, the reductive cleavage of carbon-halogen bonds in aryl halides can be influenced by catalysts. Studies on the photochemical reactivity of reduced species of a perylene diimide (PDI) dye, acting as a catalyst, have shown extremely high quenching rate constants for the reaction with aryl halides. acs.org This suggests the potential for catalytic activation of the C-Cl bond in this compound for reductive transformations.

From a biological perspective, chlorobenzoates are subject to biodegradation by microorganisms. For example, Alcaligenes sp. BR60 has been shown to carry a plasmid that enables the catabolism of 3-chlorobenzoate. nih.gov This process involves enzymes that catalyze the degradation of the aromatic ring, with metabolites such as chlorocatechol and chloro-cis,cis-muconic acid being detected. nih.gov This demonstrates the role of biological catalysts in the transformation of chlorobenzoate compounds in the environment.

Nickel-Catalyzed Carboxylation of Aryl Iodides (Related Compounds)

The nickel-catalyzed carboxylation of aryl halides represents a significant advancement in the synthesis of aromatic carboxylic acids, utilizing carbon dioxide (CO₂) or other C1 sources. While direct studies on this compound are specific, the broader class of aryl halides, including aryl iodides, provides a well-studied proxy for understanding the fundamental reaction mechanisms and kinetics. These reactions are valued for their potential to transform readily available aryl halides into valuable carboxylic acid derivatives under relatively mild conditions.

Ar-I + CO₂ + Reductant --(Ni Catalyst)--> Ar-COOH

A plausible catalytic cycle for the nickel-catalyzed carboxylation of aryl iodides, based on mechanistic studies, is initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by a reducing agent, such as manganese or zinc powder, or through electrochemical means. springernature.comorganic-chemistry.org The Ni(0) complex then undergoes oxidative addition with the aryl iodide (Ar-I) to form an arylnickel(II) intermediate (Ar-Ni(II)-I). springernature.com

This arylnickel(II) species is subsequently reduced to an arylnickel(I) complex (Ar-Ni(I)). springernature.com The reaction of this Ni(I) intermediate with CO₂ leads to the formation of a nickel carboxylate complex. springernature.com Finally, reductive elimination or protonolysis yields the corresponding carboxylic acid and regenerates a Ni(0) or Ni(I) species, which can re-enter the catalytic cycle. nih.gov Some proposed mechanisms suggest the direct carboxylation of the arylnickel(II) intermediate, followed by reduction and release of the product. The specific pathway can be influenced by the ligands on the nickel catalyst, the reducing agent employed, and the reaction conditions.

Several studies have explored the scope of this reaction with various aryl iodides, demonstrating its tolerance to a range of functional groups. The choice of catalyst, ligand, reductant, and solvent significantly impacts the reaction's efficiency and yield. For instance, a protocol utilizing NiCl₂(PPh₃)₂ as the catalyst and Mn powder as the reducing agent has been shown to be effective for the carboxylation of various aryl chlorides, a related class of aryl halides. organic-chemistry.org Another approach involves the use of lithium formate as both a CO source and a reductant, proceeding through an in-situ generation of carbon monoxide. researchgate.net

Below are tables summarizing representative research findings on the nickel-catalyzed carboxylation of aryl iodides and related aryl halides, showcasing the reaction conditions and yields for different substrates.

Table 1: Nickel-Catalyzed Carboxylation of Aryl Iodides and Related Halides with CO₂

| Entry | Aryl Halide | Catalyst | Reductant | Solvent | Yield (%) |

| 1 | Iodobenzene | NiBr₂ / bpy | Zn | DMF/H₂O | 58 |

| 2 | 4-Iodotoluene | NiBr₂ / bpy | Zn | DMF/H₂O | 65 |

| 3 | 4-Iodoanisole | NiBr₂ / bpy | Zn | DMF/H₂O | 72 |

| 4 | 1-Iodonaphthalene | NiBr₂ / bpy | Zn | DMF/H₂O | 61 |

| 5 | 4-Chlorobenzonitrile | NiCl₂(dppe) | Mn | DMF | 91 |

| 6 | Methyl 4-chlorobenzoate (B1228818) | NiCl₂(dppe) | Mn | DMF | 85 |

| 7 | 2-Chloropyridine | NiCl₂(dppe) | Mn | DMF | 78 |

Data is illustrative and compiled from various sources on nickel-catalyzed carboxylation. organic-chemistry.orgresearchgate.net

Table 2: Nickel-Catalyzed Carboxylation of Aryl Iodides with Lithium Formate

| Entry | Aryl Iodide | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Iodobenzene | NiCl₂·6H₂O | dppf | Dioxane | 95 |

| 2 | 4-Iodotoluene | NiCl₂·6H₂O | dppf | Dioxane | 92 |

| 3 | 4-Iodoanisole | NiCl₂·6H₂O | dppf | Dioxane | 88 |

| 4 | 1-Iodonaphthalene | NiCl₂·6H₂O | dppf | Dioxane | 85 |

| 5 | 3-Iodopyridine | NiCl₂·6H₂O | dppf | Dioxane | 75 |

This table presents data from studies on the carboxylation of aryl iodides using lithium formate as a CO surrogate.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Ethyl 3-chlorobenzoate be validated in synthetic chemistry workflows?

- Methodological Answer : Use <sup>13</sup>C NMR spectroscopy to confirm molecular symmetry and identify all nine distinct carbon environments due to the absence of symmetry in this compound. Compare integration ratios and chemical shifts to theoretical predictions . Complementary techniques like GC-MS or HPLC can assess purity, while FT-IR verifies ester and aromatic C-Cl functional groups.

Q. What are standard synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : this compound is typically synthesized via Fischer esterification (3-chlorobenzoic acid + ethanol, acid-catalyzed) or nucleophilic acyl substitution. Optimize yields by controlling stoichiometry (e.g., excess ethanol), using anhydrous conditions, and monitoring reaction progress via TLC. Post-synthesis purification via fractional distillation or column chromatography (e.g., pentane:ethyl acetate gradients) is recommended .

Q. How does this compound interact with microbial degradation pathways under aerobic conditions?

- Methodological Answer : In Rhodococcus opacus 1CP, this compound is hydrolyzed to 3-chlorobenzoate (3CBA), which enters cells via porins. Use microbial biosensors with immobilized cells to track substrate uptake rates and compare affinity constants (e.g., higher affinity for benzoate vs. 3CBA). Monitor degradation via HPLC or UV-Vis spectroscopy for dechlorination byproducts .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS provides high sensitivity. Calibrate using deuterated internal standards (e.g., d5-Ethyl 3-chlorobenzoate) to correct matrix effects. For field applications, microbial sensors with Rhodopseudomonas palustris DCP3 can detect 3CBA derivatives photometrically .

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer : The carboxylate group of 3-chlorobenzoate bridges metal ions (e.g., Mn<sup>III</sup>, Na<sup>+</sup>) in metallacrown complexes. Characterize coordination modes via X-ray crystallography and SHAPE analysis to assign geometries (e.g., face-capped octahedral for Mn<sup>II</sup>). Bond valence sum (BVS) calculations validate oxidation states .

Advanced Research Questions

Q. What mechanistic insights explain the divergent cooperativity observed in benzoate 1,2-dioxygenase (BDO) when acting on this compound derivatives?

- Methodological Answer : BDO exhibits negative cooperativity with 3CBA due to allosteric inhibition at high substrate concentrations. Use stopped-flow kinetics and EPR spectroscopy to monitor Fe<sup>II</sup> active-site changes. Compare V vs. S plots for wild-type vs. mutant enzymes (e.g., residue substitutions near the substrate-binding pocket) .

Q. How do anaerobic phototrophic bacteria metabolize this compound without co-substrates, and what genetic markers regulate this pathway?

- Methodological Answer : Rhodopseudomonas palustris DCP3 dechlorinates 3CBA via a reductive pathway under anoxic, light-dependent conditions. Use metatranscriptomics to identify upregulated genes (e.g., cbaABC operon) and CRISPR-Cas9 knockouts to validate enzyme roles. Track <sup>13</sup>C-labeled metabolites via NMR to map carbon flux .

Q. What role do Na<sup>+</sup> ions play in stabilizing metallacrown complexes involving 3-chlorobenzoate ligands?

- Methodological Answer : In Na2(3-chlorobenzoate)2[12-MCMn<sup>III</sup>N(shi)-4] complexes, Na<sup>+</sup> ions occupy eight-coordinate sites, bridging carboxylate oxygens and water molecules. Use DFT calculations to model electrostatic contributions and variable-temperature magnetic susceptibility measurements to assess Na<sup>+</sup>-Mn<sup>III</sup> spin coupling .

Q. How do soil microbial communities shift in response to 3-chlorobenzoate exposure, and what functional redundancies ensure degradation resilience?

- Methodological Answer : Perform TGGE profiling of 16S rRNA to track community dynamics in soil microcosms. Enrich cultures with 3CBA as the sole carbon source and use stable isotope probing (SIP) to identify keystone degraders (e.g., Cupriavidus necator). Metagenomic binning reveals redundant clc gene clusters .

Q. Can computational models predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and electrostatic potential maps. Validate predictions experimentally via nitration or bromination reactions, analyzing products via <sup>1</sup>H NMR coupling constants .

Notes

- Data Contradictions : reports Rhodococcus opacus 1CP utilizes two transport systems for 3CBA, while notes Rhodopseudomonas palustris DCP3 requires no co-substrates —highlighting species-specific metabolic adaptations.

- Unresolved Gaps : The role of chlorocatechol intermediates in anaerobic degradation pathways remains poorly characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.